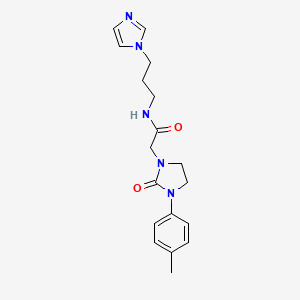

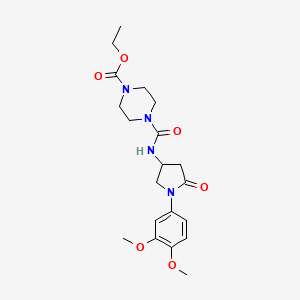

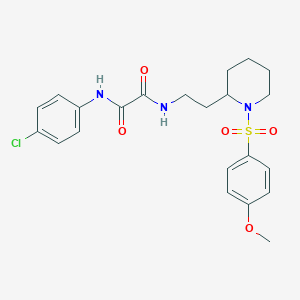

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a compound that shares structural similarities with several key biological and pharmaceutical compounds. The imidazole ring is a crucial feature, often associated with a wide range of biological activities. The compound's structure suggests potential applications in fine chemical synthesis and as a precursor in pharmaceutical development.

Synthesis Analysis

The synthesis of similar compounds involves novel methodologies, such as the regioselective copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines with N,N-disubstituted acetamide, utilizing molecular oxygen as the oxygen source. This approach highlights the efficiency and innovation in synthesizing complex molecules containing the imidazolyl moiety (Wang et al., 2015).

Molecular Structure Analysis

Structural analysis of related compounds demonstrates the imidazolidine-2,4-dione system's planarity and the orientation of phenyl and acetamide groups to the core structure, contributing to the molecule's overall conformation and potential reactivity (Sethusankar et al., 2002).

Chemical Reactions and Properties

The compound's reactivity has been explored in the context of antibacterial activity, showcasing its potential in medicinal chemistry. Derivatives have been synthesized with significant antibacterial activity, indicating the compound's versatility and potential as a pharmacophore (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments and its formulation potential. Studies on related compounds have detailed their crystalline structure, stabilizing interactions, and implications for solubility and formulation (Chen et al., 2021).

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are essential for developing applications. The compound's design and synthesis with targeted functionalities suggest its adaptability and potential utility in creating more effective and selective agents (Yadav et al., 2017).

Aplicaciones Científicas De Investigación

Structural Analysis and Properties

Research has demonstrated the importance of imidazolidine-2,4-dione systems, which are structurally related to the compound . Studies like those by Sethusankar et al. (2002) have focused on the crystalline structure, revealing the planarity of the imidazolidine-2,4-dione system and the interactions stabilizing the molecular structure. This foundational understanding aids in the application of such compounds in various fields, including medicinal chemistry and material science (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).

Synthesis and Reactivity

The synthesis and reactivity of compounds with imidazolidine and imidazole structures have been extensively studied. For instance, efforts by Cruz et al. (2004) explored the electrochemical behavior of imidazoline derivatives, providing insights into their corrosion inhibition efficiency. Such studies inform the development of inhibitors for industrial applications, demonstrating the compound's relevance beyond biomedical research (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Medicinal Chemistry Applications

In medicinal chemistry, the exploration of imidazolylpropylguanidine derivatives, as shown by Igel et al. (2009), highlights the potential of these compounds in developing selective receptor agonists. This research is pivotal for drug discovery, especially in identifying compounds with high selectivity and potency for specific human receptors (Igel, Schneider, Schnell, Elz, Seifert, & Buschauer, 2009).

Catalysis and Material Science

Further applications can be seen in the field of catalysis, where compounds such as those studied by Serafimidou et al. (2008) are used as catalysts for alkene epoxidation. The development of biomimetic ligands and their application in catalysis showcases the versatility of these compounds in synthetic chemistry, contributing to more efficient and environmentally friendly processes (Serafimidou, Stamatis, & Louloudi, 2008).

Mecanismo De Acción

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-15-3-5-16(6-4-15)23-12-11-22(18(23)25)13-17(24)20-7-2-9-21-10-8-19-14-21/h3-6,8,10,14H,2,7,9,11-13H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVGHSORLKLRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)